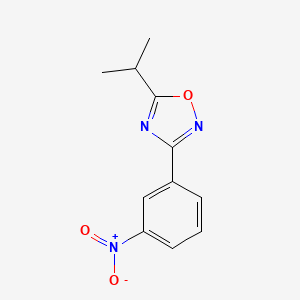

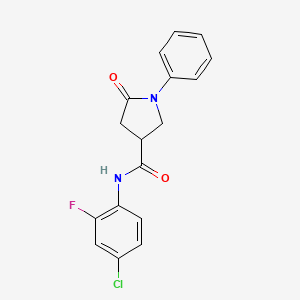

![molecular formula C16H13N5O3 B4578702 methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate CAS No. 924829-01-6](/img/structure/B4578702.png)

methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Descripción general

Descripción

Methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a tetrazole-containing compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

A study by Shah (2014) involved the synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone through a series of reactions starting from a compound structurally similar to methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the potential of such molecules in developing new antimicrobial agents (Shah, 2014).

Molecular Synthesis Techniques

Seebach and Estermann (1987) detailed the α-alkylation of β-aminobutanoates with lk-1.2-induction, providing methods by which enantiomerically pure 3-aminobutanoic acid derivatives can be prepared. This research is crucial for the development of novel synthetic routes in organic chemistry, offering insights into the manipulation of specific molecular frameworks akin to this compound (Seebach & Estermann, 1987).

Luminescence and Magnetic Behaviors

Sun et al. (2013) reported on the construction of metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands, demonstrating varied luminescent and magnetic behaviors. These findings open new avenues for the application of similar compounds in the development of advanced materials with potential uses in electronics, photonics, and magnetic storage (Sun et al., 2013).

Supramolecular Dendrimers

Balagurusamy et al. (1997) explored the design and synthesis of spherical supramolecular dendrimers, achieving self-organization in a novel thermotropic cubic liquid-crystalline phase. This research demonstrates the potential for using complex organic molecules, similar in complexity to this compound, in the construction of highly ordered materials with unique physical properties (Balagurusamy et al., 1997).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,3-triazol-1-yl)benzamides, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including those involved in cell growth and survival .

Mode of Action

Based on the structural similarity to other tetrazole-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the target protein’s conformation or activity, thereby affecting cellular processes .

Biochemical Pathways

If we consider its potential interaction with hsp90, it could affect various cellular processes, including protein folding and degradation, signal transduction, and cell cycle control .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate might have good metabolic stability, which could potentially enhance its bioavailability.

Result of Action

Compounds with similar structures have shown potent inhibitory activities against cancer cell lines . This suggests that Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate might also exhibit anti-proliferative effects.

Safety and Hazards

Direcciones Futuras

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further.

Análisis Bioquímico

Biochemical Properties

It is known that tetrazole derivatives have exhibited various biological activities . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Cellular Effects

Some tetrazole derivatives have shown potent inhibitory activities against certain cancer cell lines .

Molecular Mechanism

Tetrazole derivatives have been known to exhibit various biological activities, including enzyme inhibition .

Temporal Effects in Laboratory Settings

Tetrazole derivatives are known for their stability and resistance to biological degradation .

Dosage Effects in Animal Models

Some tetrazole derivatives have shown significant biological activity at certain dosages .

Metabolic Pathways

Tetrazoles are known to escape most of the Phase II bio-transformation of carboxylic acids .

Transport and Distribution

Tetrazole derivatives are known for their ability to form stable metallic compounds and molecular complexes .

Subcellular Localization

Tetrazole derivatives are known for their ability to act as acids and bases, and also for the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .

Propiedades

IUPAC Name |

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-24-16(23)12-3-2-4-13(9-12)18-15(22)11-5-7-14(8-6-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUSTJNIYNDYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214073 | |

| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924829-01-6 | |

| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924829-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

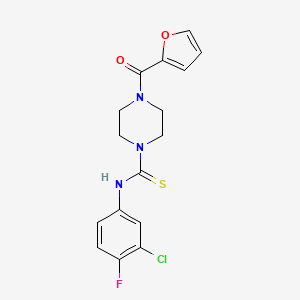

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)

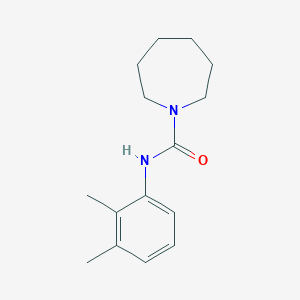

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)

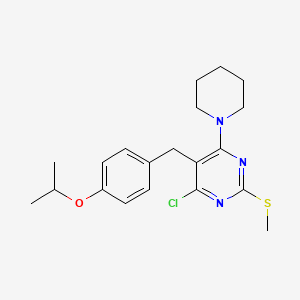

![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)

![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)